2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-iododecyl)-
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Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-iododecyl)- is a complex organosilicon compound. This compound is part of the silatrane family, which are known for their unique tricyclic structures and significant biological activity
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts (HgX2) where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br . This reaction yields the corresponding 1-substituted silatranes in good yields. The specific conditions for the synthesis of the heptadecafluoro-1-iododecyl derivative would involve the appropriate iododecyl precursor under similar conditions.
Chemical Reactions Analysis
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives undergo various types of chemical reactions, including:
Substitution Reactions: These compounds can react with different nucleophiles or electrophiles, leading to the substitution of the silicon-bound groups.
Oxidation and Reduction: The silicon center can undergo oxidation or reduction, altering the oxidation state of the silicon atom.
Complex Formation: The tricyclic structure allows for the formation of stable complexes with various metal ions.
Common reagents used in these reactions include mercury (II) salts, nucleophiles like amines or alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives involves their interaction with various molecular targets. The tricyclic structure allows for strong binding to metal ions and other molecules, which can influence biological pathways and chemical reactions. The specific pathways involved depend on the particular derivative and its application.
Comparison with Similar Compounds
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane include other silatranes such as:
- 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
These compounds share the tricyclic silatrane structure but differ in the substituents attached to the silicon atom. The uniqueness of the heptadecafluoro-1-iododecyl derivative lies in its fluorinated alkyl chain, which imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for unique interactions in biological systems.
Properties
CAS No. |
135587-17-6 |
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Molecular Formula |
C16H15F17INO3Si |
Molecular Weight |
747.26 g/mol |
IUPAC Name |
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-iododecyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C16H15F17INO3Si/c17-9(18,7-8(34)39-36-4-1-35(2-5-37-39)3-6-38-39)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h8H,1-7H2 |
InChI Key |
AENHPCRNEPBZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
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